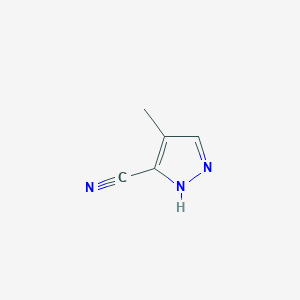

4-methyl-1H-pyrazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRLXZIHCHHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88893-75-8 | |

| Record name | 4-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Methyl 1h Pyrazole 3 Carbonitrile

While specific experimental data for 4-methyl-1H-pyrazole-3-carbonitrile is not widely documented, its properties can be inferred from its constituent parts and related analogues. The molecule consists of a 1H-pyrazole ring substituted with a methyl group at position 4 and a carbonitrile group at position 3.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₅N₃ | Based on structure |

| Molecular Weight | 107.12 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Inferred from similar pyrazole (B372694) carbonitriles like 1H-Pyrazole-3-carbonitrile. wikipedia.org |

| Solubility | Expected to have moderate solubility in polar organic solvents. | Based on general properties of pyrazole derivatives. |

| pKa | The N-H proton is weakly acidic. | The pyridine-like nitrogen is weakly basic. thermofisher.com |

Chemical Reactivity and Derivatization Strategies for 4 Methyl 1h Pyrazole 3 Carbonitrile

Reactivity of the Pyrazole (B372694) Ring: Electrophilic and Nucleophilic Sites

The pyrazole ring in 4-methyl-1H-pyrazole-3-carbonitrile possesses both electrophilic and nucleophilic characteristics. The presence of two nitrogen atoms in the five-membered ring influences the electron distribution, making certain positions susceptible to attack by either electrophiles or nucleophiles. The exocyclic amino group can act as a nucleophile. ekb.eg The carbon atoms of the pyrazole ring can also be targets for nucleophilic attack, leading to ring-opening or substitution reactions under specific conditions.

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated. The regioselectivity of electrophilic attack on the pyrazole ring is influenced by the directing effects of the existing substituents—the methyl and nitrile groups.

Transformations of the Nitrile Group in this compound

The nitrile group at the C3 position is a key functional handle for a variety of chemical transformations. It can undergo hydrolysis to form a carboxylic acid or an amide. For instance, the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized from its corresponding ester, which is hydrolyzed using sodium hydroxide. wikipedia.org

Reduction of the nitrile group can yield a primary amine, providing a route to a different class of pyrazole derivatives. Additionally, the nitrile group can participate in cycloaddition reactions and can be converted to other nitrogen-containing heterocycles. Research has shown that the nitrile group in similar pyrazole compounds can be reduced to form amines.

Chemical Modifications at the Methyl Group

The methyl group at the C4 position of the pyrazole ring is also amenable to chemical modification. It can be oxidized to a carboxylic acid. For example, the oxidation of 1-(1H-pyrazol-3-yl)ethanone hydrazone with potassium permanganate (B83412) yields 1H-pyrazole-3-carboxylic acid. pleiades.online This transformation introduces a new functional group that can be further elaborated.

N-Alkylation and N-Derivatization of Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily derivatized. researchgate.netresearchgate.net N-alkylation is a common strategy to introduce various substituents onto the pyrazole core, which can significantly influence the biological and chemical properties of the resulting compounds. google.comsemanticscholar.org These reactions are typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent. semanticscholar.org

A variety of alkylating agents can be employed, leading to a diverse range of N-substituted pyrazoles. researchgate.net For instance, N-alkylation of pyrazoles has been achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org

Functionalization via C-H Activation and Formylation (e.g., Vilsmeier-Haack Reaction)

Direct functionalization of C-H bonds is a powerful tool for modifying the pyrazole ring. rsc.org The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.orgambeed.com This reaction involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring. chemistrysteps.comyoutube.com

The Vilsmeier-Haack reaction is a versatile tool for introducing a formyl group, which can then be used in a variety of subsequent transformations, such as the synthesis of pyrazole-3(4)-carbaldehydes. umich.edu

Introduction of Halogen and Fluorine-Containing Substituents (e.g., Trifluoromethyl, Iodo)

The introduction of halogens and fluorine-containing groups can significantly alter the properties of the pyrazole ring. For example, the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a known chemical. americanelements.com The difluoromethyl group is another important substituent in this class of compounds, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several fungicides. wikipedia.orggoogle.com

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The reactive sites on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related compound, is used in heterocyclization reactions. researchgate.net Condensation reactions of aminopyrazole carbonitriles with bidentate electrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines. ekb.egmdpi.comresearchgate.net These fused systems are of significant interest due to their diverse biological activities. ekb.eg

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Architectures

The synthesis of the pyrazolo[1,5-a]pyrimidine framework, a bicyclic system of significant pharmacological interest, predominantly relies on the cyclocondensation of 3- or 5-aminopyrazole derivatives with suitable 1,3-dielectrophilic partners. The amino group of the pyrazole acts as a binucleophile, reacting with the electrophilic centers to construct the fused pyrimidine (B1678525) ring.

A common and effective strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine derivative of acetylacetone (B45752) leads to the formation of a highly functionalized pyrazolo[1,5-a]pyrimidine. ekb.eg This reaction is thought to proceed via an initial Michael addition of the exocyclic amino group to the enamine, followed by elimination of dimethylamine (B145610) and subsequent intramolecular cyclization with dehydration. ekb.eg Similarly, treating β-keto esters with 3-aminopyrazoles in acetic acid under reflux conditions affords pyrazolo[1,5-a]pyrimidin-7-ols in good yields. nih.gov

Regioselectivity is a key consideration when using non-symmetrical dielectrophiles. The reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles in refluxing acetic acid has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives with high selectivity. mdpi.com Microwave-assisted, solvent-free conditions have also been employed for this transformation, offering a more efficient and environmentally benign alternative. mdpi.com The precise structure and regiochemistry of the products can be unequivocally confirmed using advanced NMR techniques such as ¹H-¹⁵N HMBC experiments. mdpi.comresearchgate.net

| Pyrazole Reactant | Dielectrophile Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyrazole | β-Keto esters | Acetic acid, reflux, 12–14 h | Pyrazolo[1,5-a]pyrimidin-7-ol | nih.gov |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | - | 6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | Enaminonitrile (X=CN) | Microwave, solvent-free | 5-Substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) | mdpi.com |

Formation of Pyrano[2,3-c]pyrazole Frameworks

Pyrano[2,3-c]pyrazoles are a prominent class of heterocyclic compounds, and their synthesis is most efficiently achieved through multicomponent reactions (MCRs). nih.govmdpi.com These reactions allow for the construction of the complex pyran-fused pyrazole scaffold in a single synthetic operation from simple starting materials, adhering to the principles of atom economy and green chemistry.

The most widely adopted method is a four-component condensation involving hydrazine (B178648), a β-ketoester (commonly ethyl acetoacetate), an aromatic aldehyde, and malononitrile (B47326). semanticscholar.orgjetir.org This reaction proceeds by first forming a 3-methyl-2-pyrazolin-5-one (B87142) intermediate from hydrazine and ethyl acetoacetate (B1235776). This is followed by a Knoevenagel condensation of the pyrazolone (B3327878) with the aromatic aldehyde, and a subsequent Michael addition of the resulting arylidenepyrazolone to malononitrile, which then cyclizes to the final pyrano[2,3-c]pyrazole product. mdpi.com

A variety of catalysts have been developed to promote this transformation under mild and environmentally friendly conditions. These include basic catalysts like piperidine (B6355638) or sodium hydroxide, as well as more advanced systems such as ionic liquids, magnetic nanoparticles (e.g., Fe₃O₄ or CuFe₂O₄), and organocatalysts like L-proline. nih.govresearchgate.neticm.edu.pl Furthermore, the use of alternative energy sources like ultrasound and microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating. nih.govnih.gov For example, an ultrasound-assisted, catalyst-free MCR in water has been reported to produce excellent yields. nih.gov

| Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Hydrazine hydrate (B1144303), Ethyl acetoacetate, Aldehyde, Malononitrile | Potassium t-butoxide / Microwave | Methanol | Fast reaction (< 5 min), excellent yields | nih.gov |

| Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile | Sodium benzoate | Water | Green, mild, safe, high yields | semanticscholar.org |

| Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile | N-methyl pyridinium (B92312) toluene (B28343) sulfonate (Ionic Liquid) | Solvent-free (grinding) | Simple workup, short reaction time, eco-friendly | jetir.org |

| Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile | Fe₃O₄ Nanoparticles | Water | Room temperature, reusable catalyst (14 times) | nih.gov |

| Hydrazine hydrate, Aldehyde, Malononitrile, Dimethyl acetylenedicarboxylate | SCMNPs@Uridine/Zn | Solvent-free | Short reaction times (15 min), high yields, reusable catalyst | icm.edu.pl |

Exploration of Other Fused Heterocycles

Beyond the widely studied pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles, the functionalized pyrazole core is a key starting point for a diverse range of other fused heterocyclic systems. The specific reaction pathways are dictated by the nature of the substituents on the pyrazole ring and the co-reactants employed.

Pyrazolo[3,4-b]pyridines: These isomers of pyrazolopyrimidines are typically synthesized by constructing the pyridine (B92270) ring onto a pre-existing pyrazole. nih.gov A primary method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, a reaction analogous to the Hantzsch pyridine synthesis. nih.gov Alternatively, α,β-unsaturated ketones can serve as the three-carbon electrophile, reacting with 5-aminopyrazoles through a sequence believed to involve a Michael addition followed by cyclization and aromatization to furnish the pyrazolo[3,4-b]pyridine core. nih.gov

Pyrazolo[1,5-a] nih.govsemanticscholar.orgdiazepines: Seven-membered fused rings can also be accessed from pyrazole precursors. A general approach to tetrahydro-4H-pyrazolo[1,5-a] nih.govsemanticscholar.orgdiazepin-4-ones begins with the regioselective N-alkylation of pyrazole-5-carboxylates with 2-(chloromethyl)oxirane. The resulting epoxide intermediate undergoes subsequent ring-opening and direct cyclization upon treatment with various amines, yielding the target diazepinone structure. nih.gov

Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines: More complex, multi-ring systems can be built upon existing fused pyrazoles. For example, a synthesized pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be further elaborated. Coupling with aryldiazonium chloride leads to the formation of the tetracyclic pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine system, demonstrating a powerful strategy for building molecular complexity. ekb.eg

| Target Heterocycle | Pyrazole Precursor | Co-Reactant(s) | General Method | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | α,β-Unsaturated ketone | Michael addition followed by cyclocondensation | nih.gov |

| Pyrazolo[1,5-a] nih.govsemanticscholar.orgdiazepin-4-one | Ethyl pyrazole-5-carboxylate | 2-(Chloromethyl)oxirane, Amines | N-alkylation followed by oxirane opening and cyclization | nih.gov |

| Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Aryldiazonium chloride | Azo coupling and cyclization | ekb.eg |

| Pyridine derivative | Pyrazole-chalcone | Malononitrile | Reaction with active methylene (B1212753) compound | cu.edu.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of pyrazole derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides a complete picture of the molecular connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. For the parent compound, this would include a singlet for the proton at the C5 position of the pyrazole ring, a singlet for the methyl (CH₃) group at the C4 position, and a broad singlet for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

In derivatives, these chemical shifts are influenced by the electronic nature of substituents. For instance, in a related derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the pyrazole hydrogens appear as downfield singlets at 7.50 and 7.25 ppm, while the methyl group protons are observed as an upfield singlet at 2.05 ppm. mdpi.com The N-H proton typically appears as a broad signal due to quadrupole broadening and chemical exchange. mdpi.com Studies on other pyrazole isomers, such as 1-methyl-1H-pyrazole-5-carbonitrile, show distinct doublets for the ring protons, demonstrating the sensitivity of NMR to isomeric forms. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | Variable (typically >10 ppm) | Broad Singlet | Shift and width are dependent on solvent, concentration, and temperature. |

| C5-H | ~7.5 - 8.5 | Singlet | Located on the pyrazole ring adjacent to a nitrogen atom. |

| C4-CH₃ | ~2.0 - 2.5 | Singlet | Methyl group attached to the pyrazole ring. mdpi.com |

Note: The exact chemical shifts can vary based on the solvent used for analysis (e.g., DMSO-d₆, CDCl₃).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three pyrazole ring carbons (C3, C4, and C5), the methyl carbon, and the nitrile carbon. The chemical shifts of the ring carbons are particularly informative. Carbons adjacent to nitrogen atoms (C3 and C5) are typically deshielded and appear at a lower field. acs.org In many N-unsubstituted pyrazoles, the signals for C3 and C5 can be broad due to the dynamic process of tautomerism in solution. mdpi.com

The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The methyl carbon will appear at a high field (upfield), characteristic of sp³ hybridized carbons.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C3 | ~130 - 145 | Carbon bearing the nitrile group; may be broadened by tautomerism. acs.org |

| C4 | ~105 - 115 | Carbon bearing the methyl group. researchgate.net |

| C5 | ~135 - 150 | May be broadened by tautomerism. acs.org |

| C≡N | ~115 - 125 | Characteristic shift for a nitrile carbon. |

| -CH₃ | ~10 - 15 | Aliphatic methyl carbon. |

Note: Assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

In N-substituted pyrazoles, determining the exact position of the substituent (regiochemistry) is critical. While ¹H and ¹³C NMR can provide clues, heteronuclear correlation techniques like ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are definitive. These 2D NMR experiments reveal correlations between nitrogen atoms and protons that are two or three bonds away.

For a derivative of this compound substituted at the N1 position, the substituent's protons would show an HMBC correlation to the N1 and C5 carbons. Conversely, the C5-H proton would show correlations to N1 and C4. These specific correlation patterns provide unambiguous evidence of the substituent's location, distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole. ¹⁵N NMR studies are also instrumental in analyzing the tautomeric equilibrium in N-unsubstituted pyrazoles, as the nitrogen chemical shifts are highly sensitive to the electronic environment and solvent effects. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net The spectrum of this compound is characterized by several key absorption bands.

The most distinct feature is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense band in the region of 2210-2240 cm⁻¹. ekb.eg The N-H stretching vibration of the pyrazole ring gives rise to a broad band, typically in the 3100-3500 cm⁻¹ range, with its shape and position influenced by hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The region from 1400 to 1650 cm⁻¹ contains C=C and C=N stretching vibrations of the pyrazole ring. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3500 | Broad, Medium-Strong |

| C-H (ring) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (methyl) | Stretch | 2850 - 3000 | Medium |

| C≡N (nitrile) | Stretch | 2210 - 2240 | Sharp, Strong ekb.eg |

| C=N / C=C (ring) | Stretch | 1400 - 1650 | Medium-Strong mdpi.com |

| C-H (methyl) | Bend | 1375 - 1450 | Medium |

These experimental assignments are often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and LC-MS Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. This is crucial for confirming the identity of a newly synthesized compound like this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov This technique is invaluable for analyzing reaction mixtures, assessing the purity of pyrazole derivatives, and separating isomers. researchgate.net For instance, LC-MS can be used to monitor the progress of a reaction that could potentially yield multiple pyrazole isomers, allowing for the identification and quantification of each product in the mixture. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction crystallography reveals the exact arrangement of atoms and molecules in a single crystal. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Analysis of Pyrazolecarbonitrile Derivatives

Single-crystal X-ray diffraction analysis is the most definitive method for determining the molecular structure of crystalline solids. For pyrazolecarbonitrile derivatives, this technique reveals precise information about bond lengths, bond angles, and the conformation of the molecule. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can adopt various substitution patterns, which in turn influence its electronic properties and spatial arrangement.

The structural analysis of several pyrazole derivatives provides a foundation for understanding the features of this compound analogues. For instance, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related pyrazole derivative, confirms the planarity of the pyrazole ring system. researchgate.net In another complex derivative, (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole, the central pyrazole ring's geometry is defined by its dihedral angles with respect to the various substituents. The phenyl, pyrrole, and benzene (B151609) rings are oriented at dihedral angles of 29.17(6)°, 65.47(4)°, and 9.91(7)° respectively, relative to the pyrazole ring. researchgate.net

The crystallographic data for a selection of pyrazole derivatives are summarized in the interactive table below, showcasing the diversity in crystal systems and unit cell parameters that arise from different substitution patterns.

Interactive Table 1: Crystallographic Data for Selected Pyrazolecarbonitrile Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 11.231(3) | 13.934(4) | 7.935(2) | 90 | 97.816(14) | 90 | 4 | researchgate.net |

| (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole | C₂₁H₁₇N₇O₄ | - | - | - | - | - | - | - | - | - | researchgate.net |

| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Triclinic | P-1 | - | - | - | - | - | - | 2 | nih.gov |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 90 | 105.416(3) | 90 | 2 | researchgate.net |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netnih.govresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole | C₁₉H₁₆BrN₅S | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(10) | 98.618(10) | 103.818(10) | 4 | mdpi.com |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid, such as melting point, solubility, and stability. In pyrazolecarbonitrile derivatives, hydrogen bonds, π-π stacking, and other weak interactions play a crucial role in the formation of their supramolecular structures.

Hydrogen bonding is a predominant interaction in pyrazole derivatives containing N-H or other hydrogen bond donor and acceptor groups. In the crystal structure of (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole, molecules are linked by pairs of N-H···O and C-H···O hydrogen bonds, which form inversion dimers. These dimers further associate into ribbons running along the b-axis through complementary C-H···O interactions. researchgate.net Similarly, studies on 4-halo-1H-pyrazoles reveal that N-H···N hydrogen bonds are key to their packing, leading to the formation of either one-dimensional chains (catemers) or discrete trimeric motifs, depending on the halogen substituent. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are commonly observed when aromatic rings are present. These interactions contribute significantly to the stability of the crystal lattice. For instance, in certain pyrazole derivatives, π-π stacking interactions with centroid-centroid distances of around 3.6 Å have been reported. researchgate.net The crystal packing of 4-fluoro-1H-pyrazole also features π-π stacking and C-H···π interactions between adjacent chains. nih.gov

Weak intermolecular C-H···O interactions have been noted in the crystal packing of 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. researchgate.net The analysis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in different crystalline forms highlights the versatility of hydrogen bonding, with N-H···O and N-H···S contacts being observed. cardiff.ac.uk

The following interactive table summarizes the types of intermolecular interactions observed in various pyrazole derivatives.

Interactive Table 2: Intermolecular Interactions in Pyrazolecarbonitrile Derivatives

| Compound/Derivative Family | Key Intermolecular Interactions | Supramolecular Motif | Ref |

|---|---|---|---|

| (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole | N-H···O, C-H···O | Inversion dimers, Ribbons | researchgate.net |

| 4-Halo-1H-pyrazoles | N-H···N, C-H···π, π-π stacking | Catemers, Trimers | nih.govmdpi.com |

| 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde | C-H···O | - | researchgate.net |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | N-H···O, N-H···S | - | cardiff.ac.uk |

Research and Applications

Established Synthetic Pathways to Pyrazolecarbonitriles

Traditional methods for constructing the pyrazolecarbonitrile core have been refined over the years, offering reliable and versatile routes to a wide array of derivatives.

Cyclocondensation Reactions Employing Hydrazines and Activated Nitriles

The reaction of hydrazines with a suitable three-carbon precursor containing a nitrile group is a fundamental and widely practiced approach for pyrazole (B372694) synthesis. beilstein-journals.orgnih.gov This method, often a variation of the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov The activated nitrile group plays a crucial role in the cyclization process. For instance, the reaction of α,β-unsaturated nitriles that have an easily displaceable group at the β-position with hydrazine derivatives directly yields 5-aminopyrazoles. mdpi.com

A common strategy involves the use of β-keto nitriles or their equivalents. The condensation of hydrazine with these substrates leads to the formation of the pyrazole ring. The regioselectivity of this reaction can be a critical factor, especially when using substituted hydrazines. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydrazine/Substituted Hydrazine | α,β-Unsaturated Nitrile | 5-Aminopyrazole | mdpi.com |

| Hydrazine/Substituted Hydrazine | β-Keto Nitrile | Pyrazolecarbonitrile | beilstein-journals.org |

| Hydrazine | α-Keto Nitrile | Amino-pyrazole | acs.org |

Multicomponent Reaction (MCR) Strategies for Pyrazolecarbonitrile Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazolecarbonitriles. These reactions often involve the in-situ generation of the necessary precursors. beilstein-journals.org

A prominent example is the three-component reaction between an aldehyde, malononitrile (B47326), and a hydrazine. beilstein-journals.orgresearchgate.net This reaction proceeds through a series of condensations and cyclizations to afford highly substituted pyrazole derivatives. The versatility of this approach allows for the introduction of a wide range of substituents by varying the starting materials. For example, using a β-ketoester in a four-component reaction can lead to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| Aldehyde | Malononitrile | Phenylhydrazine (B124118) | Alumina-silica-supported MnO2 / Water | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | researchgate.net |

| Aldehyde | Malononitrile | Hydrazine | Choline (B1196258) chloride/urea | Pyrazole derivatives | researchgate.net |

| Ethyl acetoacetate (B1235776) | Hydrazine hydrate (B1144303) | Malononitrile | Water | Pyrano[2,3-c]pyrazoles | nih.gov |

Synthetic Routes Utilizing Specific Precursors (e.g., Malononitrile, Oxoalkanonitriles)

The strategic use of specific and readily available precursors is key to many synthetic routes for pyrazolecarbonitriles. Malononitrile, with its activated methylene (B1212753) group and two nitrile functionalities, is a particularly versatile building block. researchgate.netresearchgate.net It can participate in Knoevenagel condensations with aldehydes, followed by cyclization with hydrazines, as seen in many MCRs. beilstein-journals.orgresearchgate.net The reaction of benzylmalononitrile (B177411) with hydrazines, for instance, yields 4-benzylpyrazole-3,5-diamines. clockss.org

β-Oxoalkanonitriles are another important class of precursors. mdpi.comsemanticscholar.orgresearchgate.net These compounds contain both a ketone and a nitrile group, making them ideal substrates for cyclocondensation with hydrazines to form pyrazolecarbonitriles. mdpi.comsemanticscholar.orgresearchgate.net For example, reacting β-oxoalkanonitriles with phenylhydrazine hydrochloride in the presence of sodium acetate (B1210297) yields the corresponding pyridyl aminopyrazoles. mdpi.comresearchgate.net Similarly, 3-amino-1H-pyrazole-4-carbonitrile derivatives can be synthesized from the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. nih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions have emerged as valuable tools in pyrazole chemistry.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazole Chemistry

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields in the synthesis of pyrazoles. nih.govdergipark.org.trnih.gov The rapid heating provided by microwaves can accelerate reaction rates, often leading to cleaner reactions with fewer side products. dergipark.org.tr

Several pyrazole syntheses have been adapted for microwave conditions. For example, the condensation of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov Similarly, the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) or α-cyanoketones is significantly faster under microwave heating. youtube.com The use of microwave irradiation in the four-component synthesis of 4H-pyrano[2,3-c]pyrazoles has also been shown to be highly effective, reducing reaction times from hours to minutes. nih.gov

| Reactants | Conditions | Product | Advantage | Reference |

| Chalcones, Hydrazine Hydrate | Microwave, Acetic Acid, Ethanol (B145695) | Pyrazole derivatives | Reduced reaction time | nih.gov |

| Aryl Hydrazines, 3-Aminocrotononitrile/α-Cyanoketone | Microwave, 1 M HCl | 1-Aryl-1H-pyrazole-5-amines | Rapid reaction, high yield | youtube.com |

| Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aromatic Aldehydes | Microwave, KOtBu, Methanol | 4H-Pyrano[2,3-c]pyrazoles | Faster reaction, excellent yields | nih.gov |

Ultrasound-Promoted Chemical Transformations

Ultrasound irradiation provides a form of mechanical energy that can enhance chemical reactivity through a phenomenon known as acoustic cavitation. researchgate.netnih.gov This can lead to faster reactions, higher yields, and milder reaction conditions.

The application of ultrasound has been successful in the synthesis of various heterocyclic compounds, including pyrazoles. ias.ac.inmdpi.com For instance, the cyclocondensation of thiophenylchalcones with aminoguanidine (B1677879) hydrochloride to form 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides is significantly accelerated under ultrasonic conditions. researchgate.net Ultrasound has also been employed in the synthesis of pyranopyrazole scaffolds through the condensation of malononitrile, hydrazine hydrate, ethyl acetoacetate, and substituted aldehydes using a nanomagnetic iron catalyst. nih.gov Furthermore, a sonophotochemical reactor has been developed for the C-H arylation of pyrazoles, demonstrating the potential of combining ultrasound with other energy sources. mdpi.com

| Reactants | Catalyst/Conditions | Product | Advantage | Reference |

| Thiophenylchalcones, Aminoguanidine Hydrochloride | Ultrasound, KOH, Ethanol | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Short reaction times, good yields | researchgate.net |

| Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes | Ultrasound, CoFe2O4 catalyst | Pyranopyrazole scaffolds | Good reactivity and yields | nih.gov |

| Pyrazoles, Aryl Halides | Ultrasound, Blue LED, CuI/Phenanthroline | Arylated Pyrazoles | Improved yield, shorter reaction time | mdpi.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a solvent-free technique that utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient method for preparing pyrazole derivatives. This approach often leads to high yields in short reaction times.

A notable example is the three-component mechanochemical reaction for the synthesis of novel 5-amino-pyrazole-4-carbonitriles. This method involves the reaction of synthesized azo-linked aldehydes or pyrazolecarbaldehydes, malononitrile, and either phenylhydrazine or p-tolylhydrazine. rsc.org The use of a recyclable magnetic nanocatalyst, Fe3O4@SiO2@vanillin@thioglycolic acid, facilitates this process. rsc.org The key advantages of this mechanochemical approach include operational simplicity, excellent yields, short reaction times, and an easy work-up procedure, all while adhering to the principles of green chemistry. rsc.org The catalyst can be recovered using an external magnet and reused for multiple cycles with minimal loss of activity. rsc.org

Catalyst-Free and Green Catalytic Systems

The development of catalyst-free and green catalytic systems is a significant advancement in the synthesis of pyrazolecarbonitriles, minimizing the use of often toxic and expensive metal catalysts.

Catalyst-Free Synthesis: In some instances, pyrazole derivatives can be synthesized without a catalyst under specific conditions. For example, the synthesis of arylpyridazine-4-carbonitriles has been achieved under catalyst-free conditions. rsc.org However, for many pyrazole syntheses, a catalyst is necessary to achieve reasonable yields and reaction times. A model reaction for the synthesis of pyrano[2,3-c]pyrazoles showed no product formation in the absence of a catalyst, even after an extended period. jetir.org

Green Catalysts: A wide array of green catalysts have been developed for pyrazole synthesis. These include:

Ionic Liquids: N-methyl-2-pyrrolidone-based ionic liquids (NMPyTs) have been successfully used as catalysts in the solvent-free synthesis of pyrano[2,3-c]pyrazole derivatives, leading to excellent yields in short reaction times. jetir.org

Heteropolyacids: Keggin-type heteropolyacids like H3PW12O40 have demonstrated high catalytic activity in the synthesis of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, particularly under microwave irradiation. researchgate.net

Nanocatalysts:

A novel nano catalyst, LDH@PTRMS@DCMBA@CuI, derived from layered double hydroxides, has been shown to be highly active and selective in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalyst is reusable for up to four cycles without significant loss of activity. nih.gov

Yttrium iron garnet (Y3Fe5O12; YIG) nanocatalysts have been employed for the synthesis of pyranopyrazoles under solvent-free conditions, providing excellent yields in as little as 20 minutes and can be recycled up to eight times. nih.gov

Nanostructured ZnO has been used as a heterogeneous catalyst in the multicomponent synthesis of pyranopyrazole derivatives, achieving remarkable yields within 15–30 minutes. nih.gov

Simple Salts: Even common salts like sodium chloride (NaCl) have been utilized as a facile and environmentally benign catalyst for the synthesis of pyrazole-4-carbonitrile derivatives in aqueous media at room temperature. researchgate.netgrowingscience.com

Table 1: Comparison of Green Catalytic Systems for Pyrazolecarbonitrile Synthesis

| Catalyst | Reactants | Product | Conditions | Yield | Reference |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | 5-amino-1H-pyrazole-5-carbonitrile derivatives | H2O/EtOH, 55 °C | 85-93% | nih.gov |

| Fe3O4@SiO2@vanillin@thioglycolic acid | Azo-linked aldehydes/pyrazolecarbaldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazine | 5-amino-bispyrazole-4-carbonitriles | Mechanochemical | High | rsc.org |

| NMPyTs | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Solvent-free | up to 95% | jetir.org |

| Y3Fe5O12 (YIG) | Substituted aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazoles | Solvent-free, 80 °C | Excellent | nih.gov |

| Nanostructured ZnO | Substituted aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazole derivatives | --- | Remarkable | nih.gov |

| NaCl | Aromatic aldehyde, Malononitrile, Phenyl hydrazine | Pyrazole 4-carbonitrile derivatives | Aqueous media, Room temperature | High | researchgate.netgrowingscience.com |

Solvent-Free and Environmentally Benign Solvent Applications

Moving away from hazardous organic solvents is a cornerstone of green chemistry, and significant progress has been made in applying solvent-free and eco-friendly solvent systems to pyrazolecarbonitrile synthesis.

Solvent-Free Synthesis: Solvent-free reactions, often conducted through grinding or under microwave irradiation, offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. researchgate.net

The synthesis of NH-pyrazoles and pyrazole chalcones has been successfully achieved through grinding. researchgate.net

Pyrano[2,3-c]pyrazoles can be synthesized under solvent-free conditions using an ionic liquid catalyst, with one study showing a 95% yield in just 7-15 minutes. jetir.org

Microwave-assisted solvent-free synthesis is another effective technique. For instance, the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with an enaminonitrile under microwave irradiation without a solvent yielded 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. mdpi.com

Environmentally Benign Solvents: Water is an ideal green solvent due to its availability, low cost, and non-toxic nature. researchgate.net

The synthesis of 5-aminopyrazole-4-carbonitriles has been efficiently carried out in water using NaPTS as a catalyst. researchgate.net

A mixture of water and ethanol has also been used as an eco-friendly solvent system for the synthesis of pyrano[2,3-c]pyrazole derivatives, facilitated by microwave irradiation. nih.gov

Deep eutectic solvents (DES), such as a choline chloride-urea mixture, can act as both a solvent and a catalyst, facilitating the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitriles at moderate temperatures.

Table 2: Application of Solvent-Free and Green Solvents in Pyrazole Synthesis

| Method | Product | Conditions | Yield | Reference |

| Solvent-free (Grinding) | NH-pyrazoles, Pyrazole chalcones | --- | --- | researchgate.net |

| Solvent-free (Ionic Liquid Catalyst) | Pyrano[2,3-c]pyrazoles | NMPyTs catalyst | up to 95% | jetir.org |

| Solvent-free (Microwave) | 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles | --- | Good | mdpi.com |

| Aqueous Media | 5-aminopyrazole-4-carbonitriles | NaPTS catalyst | Excellent | researchgate.net |

| Water-Ethanol Mixture | Pyrano[2,3-c]pyrazole derivatives | Microwave irradiation | --- | nih.gov |

Control of Regioselectivity in Pyrazolecarbonitrile Synthesis

Controlling the regioselectivity in pyrazole synthesis is crucial for obtaining the desired isomer, as different isomers can exhibit distinct biological activities. The reaction of unsymmetrical reagents can lead to the formation of multiple regioisomers.

The reaction of 3(5)-aminopyrazoles with enaminones to form pyrazolo[1,5-a]pyrimidines is a well-studied example where regioselectivity is a key consideration. It has been observed that the reaction outcome is dependent on both the reaction conditions and the nature of the reactants. mdpi.com For instance, the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with an enaminonitrile in refluxing acetic acid for an extended period selectively produces the 7-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com In contrast, the same reactants under solvent-free microwave conditions lead regiospecifically to the 5-substituted isomers. mdpi.com This highlights the critical role of reaction conditions in directing the regiochemical outcome. The relative reactivity of the exocyclic and ring nitrogen atoms in the aminopyrazole intermediate is a determining factor in this regioselective process. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as temperature, catalyst loading, and reaction time is essential for maximizing the yield and purity of the desired pyrazolecarbonitrile product.

Systematic studies are often conducted to determine the optimal parameters. For example, in the synthesis of pyrano[2,3-c]pyrazoles using an NMPyTs ionic liquid catalyst, the catalyst loading was varied. It was found that 3 mol% of the catalyst provided the most favorable results. jetir.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation was optimized, demonstrating that this green approach can lead to good yields. researchgate.net

The choice of solvent, or lack thereof, also plays a significant role in optimization. In the synthesis of pyrano[2,3-c]pyrazoles, a solvent-free approach with an ionic liquid catalyst was found to be superior to using various organic solvents like acetonitrile, THF, DMF, and dichloromethane, in terms of both yield and reaction time. jetir.org Temperature is another critical parameter. The synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazoles and their corresponding detosylated 1H-pyrazoles can be controlled by temperature in a divergent synthesis approach. nih.gov

Table 3: Optimization of Reaction Conditions for Pyrazole Synthesis

| Reaction | Variable Optimized | Optimal Condition | Outcome | Reference |

| Synthesis of pyrano[2,3-c]pyrazoles | Catalyst Loading (NMPyTs) | 3 mol% | Favorable yield | jetir.org |

| Synthesis of pyrano[2,3-c]pyrazoles | Solvent | Solvent-free | 95% yield in 7-15 min | jetir.org |

| Divergent synthesis of pyrazoles | Temperature | Temperature control | Selective formation of 1-tosyl-1H-pyrazoles or 1H-pyrazoles | nih.gov |

| Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Reaction Method | Ultrasonic irradiation | Good yields | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Pyrazole 3 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While direct Density Functional Theory (DFT) studies specifically targeting 4-methyl-1H-pyrazole-3-carbonitrile are not extensively documented in publicly available literature, the principles of DFT are routinely applied to analogous pyrazole (B372694) systems to elucidate their electronic structure and reactivity. For related pyrazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine optimized geometries and electronic properties of the ground state.

These studies on similar molecules reveal that the arrangement of substituents significantly influences the electron distribution within the pyrazole ring. The methyl group at the C4 position is known to be a weak electron-donating group through hyperconjugation, while the carbonitrile group at the C3 position acts as a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This push-pull electronic arrangement is expected to create a polarized molecule with a significant dipole moment.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In a molecule like this compound, the HOMO is anticipated to be localized primarily on the pyrazole ring, while the LUMO would be expected to have significant contributions from the carbonitrile group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is relatively simple due to the rigidity of the pyrazole ring. The primary conformational flexibility would arise from the rotation of the methyl group. However, the energy barrier for the rotation of a methyl group is typically low, and at room temperature, it is expected to be in free rotation.

More complex conformational analyses are performed on larger derivatives. For instance, in studies of fipronil (B1672679) derivatives, which feature a substituted pyrazole core, the orientation of various substituent groups is crucial for biological activity. While no specific potential energy surfaces for this compound have been published, such surfaces for related molecules are generated by systematically varying key dihedral angles and calculating the corresponding single-point energies. These surfaces help identify the most stable conformations and the energy barriers between them.

Prototropic and Annular Tautomerism Studies in Pyrazolecarbonitrile Systems

A fundamental characteristic of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This results in two tautomeric forms: this compound and 4-methyl-2H-pyrazole-3-carbonitrile.

Molecular Modeling for Reaction Mechanism Prediction

For example, in reactions such as N-alkylation or N-acylation, the relative nucleophilicity of the two nitrogen atoms in the tautomeric mixture can be predicted using computational models. The calculated atomic charges and frontier molecular orbital analysis can help determine which nitrogen atom is more likely to act as the nucleophile. Similarly, for electrophilic substitution reactions, the most probable site of attack on the pyrazole ring can be identified by analyzing the calculated electron density and electrostatic potential maps.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

In silico methods are widely used to predict a variety of molecular descriptors that provide valuable information about the physicochemical properties and potential biological activity of a compound. For this compound, these descriptors can be calculated using various software packages.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 121.12 g/mol | Basic physical property. |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction method | Indicates the lipophilicity of the molecule, which is important for its pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Relates to the hydrogen bonding potential and permeability of the molecule through biological membranes. |

| Number of Hydrogen Bond Donors | 1 (the N-H group) | Influences solubility and interaction with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | Influences solubility and interaction with biological targets. |

These predicted descriptors, while not a substitute for experimental data, provide a useful initial assessment of the chemical behavior of this compound and can guide further experimental investigations.

Strategic Role of 4 Methyl 1h Pyrazole 3 Carbonitrile As a Synthetic Building Block

Contribution to the Synthesis of Complex Heterocyclic Systems

The structure of 4-methyl-1H-pyrazole-3-carbonitrile is well-suited for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry. The pyrazole (B372694) ring, combined with a reactive nitrile group, allows for cyclization reactions with various reagents to form polycyclic structures.

A significant application of this building block is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. tandfonline.comnih.govmdpi.comresearchgate.netnih.gov These fused heterocyclic systems are of considerable interest due to their presence in both natural and synthetic bioactive compounds. tandfonline.com Research has shown that this compound can be used as a key intermediate in the preparation of complex bicyclic derivatives. For instance, it is employed in synthetic protocols to produce inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, which are under investigation for the treatment of cardiovascular diseases like hypertension. google.comgoogle.com In a documented synthetic route, this compound is reacted with reagents such as 6-bromonicotinaldehyde (B16785) to construct the core structure of these potential therapeutic agents. google.comgoogle.com

The general importance of aminopyrazoles, which are structurally related to pyrazole carbonitriles, as precursors for these fused systems is well-established. mdpi.com They can react with 1,3-dicarbonyl compounds or their equivalents to yield the pyrazolo[3,4-b]pyridine core, a reaction that underscores the versatility of the pyrazole scaffold in building molecular complexity. mdpi.com

| Starting Material | Reagent | Resulting Heterocyclic System | Application Area | Reference |

|---|---|---|---|---|

| This compound | 6-Bromonicotinaldehyde | Substituted bicyclic heterocyclic derivative (e.g., Pyrazolo[3,4-b]pyridinyl core) | Pharmaceutical Research (ROMK inhibitors for cardiovascular diseases) | google.comgoogle.com |

| 5-Aminopyrazole Derivatives | 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridines | Medicinal Chemistry | mdpi.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Ethyl acetoacetate (B1235776) / Malononitrile (B47326) | Pyrazolo[3,4-b]pyridine derivatives | Antitumor Research | tandfonline.com |

Precursor for Advanced Organic Materials and Intermediate Compounds

Beyond its role in building fused rings, this compound is a valuable precursor and intermediate compound in its own right. Its utility is demonstrated in multi-step synthetic pathways aimed at producing specialized, high-value molecules, particularly for the pharmaceutical industry.

As established in patent literature, this compound is a documented intermediate in the synthesis of complex substituted heterocyclic compounds investigated as ROMK inhibitors. google.comgoogle.com Its role as a building block is crucial for creating the final molecular structure intended for therapeutic applications. The broader class of pyrazole derivatives is widely recognized for its importance in medicinal chemistry, forming the core of drugs with anti-inflammatory, analgesic, and anticancer properties. pharmaguideline.comresearchgate.net

While direct applications of this compound in materials science are not extensively documented, the broader pyrazole chemical class has shown potential in this area. Pyrazole derivatives have been investigated for their use in fluorescent substances and dyes. globalresearchonline.net For example, certain phenylpyrazole Schiff base derivatives have been shown to emit blue-green light, indicating potential for development as organic light-emitting materials. researchgate.net This suggests a possible, though currently underexplored, avenue for the application of this compound derivatives in the field of advanced organic materials.

| Precursor | Application / Resulting Product Class | Field | Reference |

|---|---|---|---|

| This compound | Intermediate for complex bicyclic ROMK inhibitors | Pharmaceuticals | google.comgoogle.com |

| Pyrazole Derivatives (General) | Fluorescent substances and dyes | Materials Science | globalresearchonline.net |

| Phenylpyrazole Schiff Base Derivatives | Blue-green light emission | Organic Materials | researchgate.net |

Scaffold for the Development of Agrochemical Research Compounds

The pyrazole nucleus is a well-established "privileged scaffold" in the agrochemical industry, forming the structural basis for numerous commercial pesticides, including insecticides and herbicides. nih.govnih.govresearchgate.net The this compound framework serves as a key component in the design and synthesis of new agrochemical research compounds.

A notable example is its use as a scaffold in the development of novel fipronil (B1672679) analogues. Fipronil is a broad-spectrum phenylpyrazole insecticide, and research into new derivatives aims to enhance efficacy or modify properties. nih.gov In one study, the this compound core was incorporated into new Schiff base derivatives, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-ethynylbenzylideneamino)-4-methyl-1H-pyrazole-3-carbonitrile. researchgate.netmdpi.com These new compounds were synthesized and evaluated for their cytotoxic activity against insect cell lines, a critical step in the discovery of new insecticidal agents. researchgate.net

This research highlights how the this compound scaffold can be chemically modified at various positions to create a library of new compounds for biological screening. The inherent bioactivity of the pyrazole core makes it an attractive starting point for developing next-generation crop protection agents, including herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org

| Core Scaffold | Derived Compound Example | Research Area | Target Application | Reference |

|---|---|---|---|---|

| This compound | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-ethynylbenzylideneamino)-4-methyl-1H-pyrazole-3-carbonitrile | Synthesis of Fipronil Analogues (Schiff Bases) | Insecticides | researchgate.netmdpi.com |

| Pyrazole Scaffold | Pyrazole derivatives with a benzoyl scaffold | HPPD Inhibition | Herbicides | acs.org |

| Pyrazole Scaffold | Fipronil, Ethiprole, Cyenopyrafen | Existing Commercial Products | Insecticides | nih.govnih.gov |

Future Perspectives and Emerging Research Avenues in 4 Methyl 1h Pyrazole 3 Carbonitrile Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of pyrazole (B372694) derivatives, including 4-methyl-1H-pyrazole-3-carbonitrile, is a primary focus of modern organic chemistry. Future advancements are geared towards the development of novel catalytic systems that offer higher yields, greater selectivity, reduced environmental impact, and operational simplicity. A significant trend is the move away from classical, often harsh, reaction conditions towards more sustainable and efficient catalytic methods.

Multicomponent reactions (MCRs) have become a powerful tool for building molecular complexity in a single step. rsc.orgnih.gov The synthesis of pyrazole-4-carbonitriles, for instance, is often achieved through a one-pot, three-component reaction involving a hydrazine (B178648) derivative, an aldehyde, and a malononitrile (B47326) derivative. rsc.orgmdpi.comresearchgate.net The future in this area lies in the design of highly efficient and recyclable catalysts for these MCRs.

Promising catalytic systems include:

Nanocatalysts: These materials offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Nano-ZnO has been demonstrated as an effective and environmentally friendly catalyst for pyrazole synthesis. nih.govmdpi.com Similarly, novel catalysts like nano copper stabilized on layered double hydroxides (LDH) are being explored for the green synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. rsc.org

Homogeneous Catalysts: Systems like FeCl₃/Polyvinylpyrrolidone (PVP) have been shown to be effective in green solvents, accelerating the synthesis of 5-amino-1H-pyrazole-4-carbonitriles with high yields and short reaction times. mdpi.comresearchgate.netencyclopedia.pub

Simple and Green Catalysts: In the quest for ultimate sustainability, even simple salts like sodium chloride (NaCl) in aqueous media are being used to catalyze the synthesis of pyrazole-4-carbonitrile derivatives. researchgate.net Other green catalysts, such as sodium p-toluenesulfonate (NaPTS), have been employed in aqueous media to facilitate rapid and efficient cyclocondensation reactions. rsc.orgmdpi.com

Table 1: Emerging Catalytic Systems for Pyrazole Carbonitrile Synthesis

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | Nano-ZnO | Condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) | Excellent yields, short reaction times, green protocol. | nih.govmdpi.com |

| Nanocatalyst | Nano copper on Layered Double Hydroxide (LDH) | Three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine | High yield, short reaction times, reusability, eco-friendly. | rsc.org |

| Homogeneous | FeCl₃/PVP | Cyclocondensation of arylhydrazines and malononitrile derivatives | Inexpensive, stable, efficient with low catalyst loading. | mdpi.comresearchgate.netencyclopedia.pub |

| Green Catalyst | Sodium Chloride (NaCl) | Three-component reaction of aldehyde, malononitrile, and phenylhydrazine | Eco-friendly, readily available, non-toxic medium (water). | researchgate.net |

| Green Catalyst | Sodium p-toluenesulfonate (NaPTS) | Three-component cyclocondensation | Water-soluble, recyclable, increases reaction rate in aqueous media. | rsc.orgmdpi.com |

Exploration of Uncharted Reactivity and Transformation Pathways

While the synthesis of the this compound core is crucial, its true potential lies in its subsequent transformation into more complex and functionalized molecules. The nitrile group and the pyrazole ring's nitrogen atoms serve as key handles for derivatization. Future research will undoubtedly uncover novel reactions and expand the synthetic utility of this scaffold.

Key areas of exploration include:

Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. tandfonline.com These transformations open doors to a vast array of new derivatives.

Functionalization of the Pyrazole Ring: The pyrazole ring itself is a hub of reactivity. While electrophilic substitution typically occurs at the C4 position in unsubstituted pyrazoles, the presence of the methyl group in this compound directs attention to the N-H and C5 positions for further functionalization. pharmaguideline.com N-alkylation and N-arylation are common reactions that introduce diversity. pharmaguideline.comchim.it

Synthesis of Fused Heterocyclic Systems: A major thrust in medicinal chemistry is the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activity. Aminopyrazole-carbonitriles are excellent precursors for creating fused ring systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d] mdpi.comnih.govnih.govtriazines, and pyrazolo[4,3-d]pyrimidinones. tandfonline.com These reactions typically involve the participation of both the amino and cyano functionalities in cyclization cascades.

The Vilsmeier-Haack Reaction: This reaction is a classic method for introducing a formyl group onto a pyrazole ring, typically at the C4-position, creating pyrazole-4-carbaldehydes which are themselves versatile intermediates. chemmethod.comresearchgate.netnih.gov While the target compound is already substituted at C4, this reaction highlights a fundamental transformation pathway of the pyrazole scaffold that can be applied to other derivatives.

Table 2: Key Transformation Pathways for Pyrazole Carbonitrile Derivatives

| Starting Functional Group | Reagents/Reaction | Product Type | Significance | Reference |

|---|---|---|---|---|

| Amino and Cyano Groups | Reaction with sodium nitrite, then a secondary amine | Pyrazolo[3,4-d] mdpi.comnih.govnih.govtriazines | Access to fused heterocyclic systems with potential biological activity. | tandfonline.com |

| Amino and Cyano Groups | Reaction with formic acid | Pyrazolo[4,3-d]pyrimidinones | Formation of medicinally relevant fused pyrimidine (B1678525) rings. | tandfonline.com |

| Hydrazone Precursor | Vilsmeier-Haack Reagent (POCl₃/DMF) | Pyrazole-4-carbaldehydes | Introduction of a versatile formyl group for further derivatization. | chemmethod.comresearchgate.netnih.gov |

| N-H of Pyrazole Ring | Alkyl halides, Diazomethane | N-Alkylated Pyrazoles | Increases structural diversity and modulates physicochemical properties. | pharmaguideline.com |

| Aminopyrazole | β-Ketonitriles | Condensation/Cyclization | Synthesis of 3(5)-aminopyrazoles, key synthetic intermediates. | chim.it |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

The synergy between computational chemistry and organic synthesis is rapidly accelerating the discovery of new molecules and reactions. Machine learning (ML) and artificial intelligence (AI) are no longer futuristic concepts but practical tools being applied to the design of pyrazole derivatives.

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, particularly 2D-QSAR, are being developed to predict the anticancer or other biological activities of pyrazole derivatives. nih.gov These models identify key molecular descriptors that correlate with activity, allowing researchers to computationally design new molecules with enhanced potency before undertaking synthetic work.

Reaction Outcome Prediction and Synthesis Planning: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a planned reaction, including yield and potential side products. nih.gov This is invaluable for optimizing reaction conditions and designing novel, efficient synthetic routes. Transfer learning techniques are enabling these models to make accurate predictions even with the limited data typical of a new research project. nih.gov

Computer-Aided Molecular Design: Techniques like molecular docking are used to simulate the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors. nih.govacs.orgresearchgate.net This provides insights into the binding mode and helps in the rational design of molecules with improved affinity and selectivity. For instance, computer-aided design has been used to develop asymmetric pyrazoles with specific enantioselective recognition properties. acs.org

For this compound, these AI tools can be leveraged to design the most efficient catalytic systems for its synthesis, predict novel transformation pathways, and design derivatives with a high probability of possessing desired biological or material properties.

Table 3: Applications of AI and Machine Learning in Pyrazole Chemistry

| AI/ML Application | Methodology | Purpose | Reference |

|---|---|---|---|

| Activity Prediction | 2D-Quantitative Structure-Activity Relationship (2D-QSAR) | To predict the biological activity (e.g., pIC₅₀) of novel pyrazole derivatives against cancer cell lines. | nih.gov |

| Reaction Prediction | Transfer Learning Models | To predict the success of chemical reactions with limited data, aiding in the development of new synthetic methods. | nih.gov |

| Rational Design | Molecular Docking & Molecular Dynamics (MD) Simulations | To understand binding interactions with target proteins and guide the design of new inhibitors. | nih.govresearchgate.net |

| Enantioselectivity Design | Computer-Aided Molecular Design | To design chiral pyrazoles with improved enantioselective recognition for HPLC applications. | acs.org |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The precise characterization of molecules is fundamental to chemical research. While standard techniques like NMR, IR, and mass spectrometry are routine, the future lies in applying more advanced methods and integrating them with computational tools to study dynamic chemical systems. nih.govvisnav.in

Comprehensive NMR Analysis: The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) NMR spectra is critical. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for elucidating the exact structure of complex pyrazole derivatives. nih.gov

Integration with Computational Methods: A powerful emerging trend is the use of Density Functional Theory (DFT) calculations to predict spectroscopic data. bohrium.com By comparing the theoretically calculated IR and NMR spectra with experimental results, chemists can gain a higher level of confidence in their structural assignments and understand the electronic properties of the molecule in greater detail. researchgate.netrsc.orgjocpr.com This synergy is particularly useful for distinguishing between isomers or tautomers.

Studying Dynamic Processes: Advanced spectroscopic techniques are crucial for studying dynamic processes like reaction kinetics and tautomerism. For example, variable-temperature NMR can be used to study the prototropic exchange in N-H pyrazoles, providing insight into the equilibrium between different tautomeric forms in solution. cdnsciencepub.com High-resolution mass spectrometry can be used to monitor the progress of reactions in real-time, identifying intermediates and byproducts.

For a molecule like this compound, these advanced techniques will be instrumental in confirming its structure after synthesis, elucidating the mechanisms of its reactions, and understanding its behavior in different chemical environments.

Table 4: Advanced Spectroscopic and Computational Characterization of Pyrazoles

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| 2D NMR (HSQC, HMBC) | Structural Elucidation | Complete and unambiguous assignment of ¹H and ¹³C chemical shifts and coupling constants. | nih.gov |

| Density Functional Theory (DFT) | Computational Spectroscopy | Prediction of IR and NMR spectra to correlate with and confirm experimental data; analysis of molecular reactivity. | researchgate.netbohrium.comrsc.org |

| Variable-Temperature NMR | Study of Dynamic Systems | Determination of tautomeric composition in solution by slowing prototropic exchange. | cdnsciencepub.com |

| Single-Crystal X-ray Diffraction | Structural Analysis | Precise determination of the 3D molecular structure, bond lengths, and angles in the solid state. | nih.gov |

Q & A

Q. Key Data :

- Reagents : [bmim][BF₄], TMS-azide, trifluoroacetic acid.

- Conditions : 50–80°C, 10–16 hours.

- Yields : 76–93% after silica gel chromatography.

Basic: How is this compound characterized spectroscopically?

Routine characterization includes:

- IR Spectroscopy : Strong absorption bands for nitrile (C≡N) at ~2230 cm⁻¹ and azide (N₃) at ~2140 cm⁻¹ .

- NMR : Distinct signals for pyrazole protons (δ 7.5–7.6 ppm in ¹H NMR), methyl groups (δ 1.7–2.4 ppm), and aromatic substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224 [M⁺] for C₁₁H₈N₆) and fragmentation patterns confirm molecular weight and substituent stability .

Q. Example :

Basic: What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, pyrazole derivatives generally require:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Storage : Cool, dry conditions away from ignition sources (per general pyrazole guidelines) .

Advanced: How do substituent effects influence the regioselectivity of pyrazole-carbonitrile synthesis?

Regioselectivity in pyrazole formation depends on electronic and steric factors. For example, electron-withdrawing groups (e.g., -NO₂) at the 4-position stabilize specific transition states, favoring one isomer over others. Methyl groups at the 3-position may direct cyclization pathways via steric hindrance . Computational studies (e.g., DFT) or isotopic labeling can validate mechanistic hypotheses.

Q. Case Study :

- Methylthio substituents at the 5-position alter isomer ratios during methylation, highlighting steric vs. electronic control .

Advanced: What crystallographic tools are used to resolve structural ambiguities in pyrazole-carbonitrile derivatives?

Single-crystal X-ray diffraction with SHELXL is the gold standard. Refinement parameters (e.g., R-factors < 0.05) and H-atom placement (riding models) ensure accuracy. Public databases like CCDC (e.g., CCDC-971311) provide reference structures for comparison .

Q. Example Workflow :

Data Collection : High-resolution diffraction at 100 K.

Refinement : SHELXL for anisotropic displacement parameters.

Validation : PLATON or Mercury for symmetry checks .

Advanced: How can mechanistic studies elucidate the role of catalysts in pyrazole-carbonitrile reactions?

Kinetic experiments and trapping intermediates (e.g., azide or nitrile adducts) clarify mechanisms. For instance, trifluoroacetic acid in azide reactions likely protonates intermediates, accelerating nucleophilic substitution . Isotope effects (e.g., ¹⁵N labeling) or in-situ IR monitoring can track reaction progress.

Q. Key Insight :

Advanced: What strategies optimize the synthesis of pyrazole-carbonitrile hybrids for drug discovery?

Hybridization with triazoles or pyrano-pyrazoles enhances bioactivity. For example, coupling this compound with benzyl azides under Cu(I) catalysis yields triazole-pyrazole hybrids. Purification via dry-load chromatography minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.